molecular formula C13H17N3OS B11078163 2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide

2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11078163
M. Wt: 263.36 g/mol
InChI Key: BWIKMNTYMSPIFN-UHFFFAOYSA-N
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Description

2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves the reaction of 2-mercaptobenzimidazole with isobutyl bromide under basic conditions to form the intermediate 2-{[(2-methylpropyl)sulfanyl]methyl}-1H-1,3-benzodiazole. This intermediate is then reacted with acetic anhydride to yield the final product .

Chemical Reactions Analysis

2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole ring.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can be compared with other benzodiazole derivatives, such as:

  • 2-{[(2-Methylpropyl)sulfanyl]methyl}-1H-1,3-benzodiazole
  • 2-(Isobutylsulfanyl)-1-(1-Piperidinyl)Ethanethione

These compounds share similar structural features but may differ in their biological activities and chemical properties. The uniqueness of 2-{2-[(2-METHYLPROPYL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C13H17N3OS/c1-9(2)8-18-13-15-10-5-3-4-6-11(10)16(13)7-12(14)17/h3-6,9H,7-8H2,1-2H3,(H2,14,17)

InChI Key

BWIKMNTYMSPIFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)N

Origin of Product

United States

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